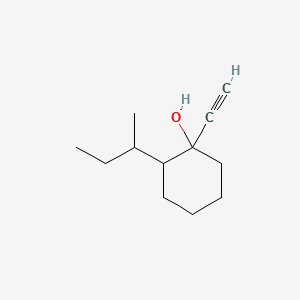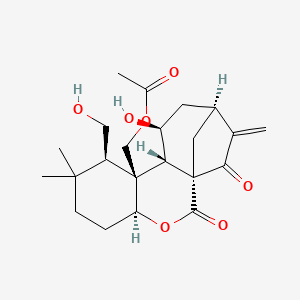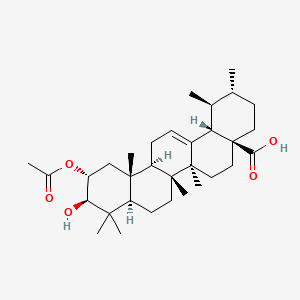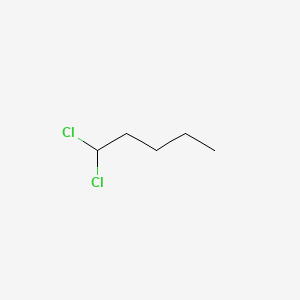
3,3,5,5-Tetramethyl-1,2,4-trithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol . It is a member of the trithiolane family, characterized by a three-membered ring containing sulfur atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with sulfur monochloride (S2Cl2) in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3,3,5,5-Tetramethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The sulfur atoms in the ring can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate enzyme activity.
Mecanismo De Acción
The mechanism by which 3,3,5,5-Tetramethyl-1,2,4-trithiolane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, influence redox states, and affect cellular signaling pathways .
Comparación Con Compuestos Similares
3,3,5,5-Tetramethyl-1,2,4-trithiolane can be compared with other trithiolane compounds, such as 3,5-diethyl-1,2,4-trithiolane. While both compounds share a similar trithiolane ring structure, the presence of different substituents (methyl vs. ethyl groups) imparts distinct chemical and physical properties. For example, this compound has a higher molecular weight and different reactivity compared to its diethyl counterpart .
Propiedades
Número CAS |
38348-31-1 |
|---|---|
Fórmula molecular |
C6H12S3 |
Peso molecular |
180.4 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-5(2)7-6(3,4)9-8-5/h1-4H3 |
Clave InChI |
XFOWPRWOLKTTSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(SC(SS1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)

![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)


![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)



![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
